methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 481.5 g/mol . It has a topological polar surface area of 126 Ų and a complexity of 854 . The compound has one defined atom stereocenter .Physical And Chemical Properties Analysis
This compound has a molecular weight of 481.5 g/mol . It has a topological polar surface area of 126 Ų and a complexity of 854 . The compound has one defined atom stereocenter .Scientific Research Applications
Pharmaceutical Research
This compound is part of a class of chemicals that are often explored for their potential therapeutic effects. Its structure suggests it could be useful in the synthesis of small molecule drugs due to the presence of the benzodioxin and chromen groups, which are common in pharmacologically active compounds. For instance, benzodioxin derivatives have been studied for their antibacterial properties .
Biofilm Inhibition
The related structures of this compound have shown promise in inhibiting bacterial biofilms. Biofilms are a major problem in medical and industrial settings because they can protect bacteria from antibiotics and cleaning agents. The compound’s efficacy against biofilms could lead to new ways to combat bacterial growth on surfaces .
Enzyme Inhibition
Compounds with a similar structure have been reported to exhibit moderate inhibition of enzymes such as cholinesterases and lipoxygenase . These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating diseases like Alzheimer’s or inflammatory conditions.
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation.
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes This means that it binds to these enzymes and reduces their activity
Result of Action
The compound has been found to have antibacterial activity, particularly against B. subtilis , where it inhibited bacterial biofilm growth by 60.04% . It was also the second most active compound against E. coli . .
properties
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-12(21(23)24-2)28-14-4-5-15-18(10-14)27-11-16(20(15)22)13-3-6-17-19(9-13)26-8-7-25-17/h3-6,9-12H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMAWBNJPJCWAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |
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